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molecular formula C14H13N3OS B5777837 N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No. B5777837
M. Wt: 271.34 g/mol
InChI Key: FAVLXFLEPNTKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084160B2

Procedure details

A solution of 2-amino-4-methylpyridine (1.08 g, 10 mmol) and benzoyl isothiocyanate (1.63 g, 10 mmol) in acetone ( 15 mL) was stirred at RT for 1.5 h. The precipitate formed was filtered and washed with acetone to afford 1 -benzoyl-3-[4-methylpyridin-2-yl]-thiourea as a solid. This material was stirred with 2 N NaOH solution (15 mL) at 110° C. for 1 h, then cooled to RT, and the precipitate formed was washed with water and dried to provide (4-methylpyridin-2-yl)-thiourea (0.90 g, 53%). MS m/z 168 (M+H)+.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[C:9]([N:17]=[C:18]=[S:19])(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CC(C)=O>[C:9]([NH:17][C:18]([NH:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1)=[S:19])(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C
Name
Quantity
1.63 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with acetone

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)NC1=NC=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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